molecular formula C16H24O5 B13794005 4-Acetyl-4-methylheptanedioic acid diallyl ester CAS No. 63834-25-3

4-Acetyl-4-methylheptanedioic acid diallyl ester

Cat. No.: B13794005
CAS No.: 63834-25-3
M. Wt: 296.36 g/mol
InChI Key: CXWHJCJCJUVJDG-UHFFFAOYSA-N
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Description

4-Acetyl-4-methylheptanedioic acid diallyl ester is an organic compound with the molecular formula C16H24O5 and a molecular weight of 296.36 g/mol It is characterized by the presence of an acetyl group, a methyl group, and two allyl ester groups attached to a heptanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-4-methylheptanedioic acid diallyl ester typically involves the esterification of 4-acetyl-4-methylheptanedioic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of cost-effective raw materials and environmentally friendly processes to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-4-methylheptanedioic acid diallyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The allyl groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

4-Acetyl-4-methylheptanedioic acid diallyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Acetyl-4-methylheptanedioic acid diallyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical processes. The acetyl and methyl groups may also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-4-methylheptanedioic acid diethyl ester
  • 4-Acetyl-4-methylheptanedioic acid dimethyl ester
  • 4-Acetyl-4-methylheptanedioic acid dibutyl ester

Uniqueness

The allyl groups can participate in various chemical reactions, making this compound versatile for synthetic and industrial purposes .

Properties

CAS No.

63834-25-3

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

bis(prop-2-enyl) 4-acetyl-4-methylheptanedioate

InChI

InChI=1S/C16H24O5/c1-5-11-20-14(18)7-9-16(4,13(3)17)10-8-15(19)21-12-6-2/h5-6H,1-2,7-12H2,3-4H3

InChI Key

CXWHJCJCJUVJDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(CCC(=O)OCC=C)CCC(=O)OCC=C

Origin of Product

United States

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